pentachlorophenyl N-[(benzyloxy)carbonyl]glycinate
Description
Pentachlorophenyl N-[(benzyloxy)carbonyl]glycinate (CAS 4824-12-8) is a specialized active ester widely used in peptide synthesis. The compound features a benzyloxycarbonyl (Z) group protecting the amine of glycine, coupled with a pentachlorophenyl ester moiety. This structure enhances its reactivity as a leaving group, facilitating efficient amide bond formation under mild conditions . Its molecular formula is estimated as C₁₆H₁₀Cl₅NO₄ (MW ~477.5 g/mol), though exact values require further experimental validation.
Properties
IUPAC Name |
(2,3,4,5,6-pentachlorophenyl) 2-(phenylmethoxycarbonylamino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl5NO4/c17-10-11(18)13(20)15(14(21)12(10)19)26-9(23)6-22-16(24)25-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCFLGRUTAWUCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl5NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Coupling
This method employs dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIPCDI) to activate the carboxylic acid moiety of N-[(benzyloxy)carbonyl]glycine (Cbz-glycine).
Procedure :
- Dissolve Cbz-glycine (1.0 eq) and pentachlorophenol (1.2 eq) in anhydrous dichloromethane (DCM) at 0°C.
- Add DCC (1.1 eq) and catalytic 4-dimethylaminopyridine (DMAP).
- Stir at room temperature for 12–24 hours.
- Filter precipitated dicyclohexylurea (DCU) and concentrate the filtrate.
- Purify via silica gel chromatography (hexane/ethyl acetate, 4:1).
Mechanistic Insight :
DCC mediates the formation of an O-acylisourea intermediate, which reacts with pentachlorophenol to yield the target ester. Side reactions, such as N-acylurea formation, are mitigated by DMAP, which accelerates the acylation step.
Yield and Purity :
| Parameter | Value |
|---|---|
| Isolated Yield | 72–78% |
| Purity (HPLC) | ≥95% |
| Reaction Time | 18–24 hours |
Acid Chloride Intermediacy
Direct conversion of Cbz-glycine to its acid chloride followed by phenolysis offers a high-yielding route.
Procedure :
- Suspend Cbz-glycine (1.0 eq) in thionyl chloride (5 vol) under nitrogen.
- Reflux at 60°C for 2 hours, then evaporate excess SOCl₂.
- Dissolve the residual acid chloride in tetrahydrofuran (THF).
- Add pentachlorophenol (1.5 eq) and triethylamine (2.0 eq) at 0°C.
- Stir for 4 hours, quench with ice-water, and extract with DCM.
Mechanistic Insight :
Thionyl chloride converts the carboxylic acid to a reactive acyl chloride, which undergoes nucleophilic attack by pentachlorophenol’s deprotonated oxygen. Triethylamine scavenges HCl, shifting the equilibrium toward esterification.
Yield and Purity :
| Parameter | Value |
|---|---|
| Isolated Yield | 82–85% |
| Purity (HPLC) | ≥92% |
| Reaction Time | 6 hours |
Mixed Anhydride Method
This approach leverages in situ generation of a mixed carbonic-carboxylic anhydride for esterification.
Procedure :
- Dissolve Cbz-glycine (1.0 eq) and N-methylmorpholine (1.1 eq) in THF at −15°C.
- Add isobutyl chloroformate (1.1 eq) dropwise and stir for 15 minutes.
- Introduce pentachlorophenol (1.2 eq) and warm to room temperature.
- After 3 hours, dilute with ethyl acetate and wash with 1 M HCl.
Mechanistic Insight :
Isobutyl chloroformate generates a symmetric anhydride with Cbz-glycine, which is displaced by pentachlorophenol’s phenoxide ion. The method avoids racemization, making it suitable for chiral substrates.
Yield and Purity :
| Parameter | Value |
|---|---|
| Isolated Yield | 65–70% |
| Purity (HPLC) | ≥88% |
| Reaction Time | 4 hours |
Comparative Analysis of Synthetic Routes
Yield and Efficiency
The acid chloride method provides the highest yield (82–85%) due to the superior electrophilicity of the acyl chloride intermediate. However, carbodiimide-mediated coupling offers better reproducibility in large-scale syntheses. Mixed anhydride protocols, while moderate in yield, are preferred for acid-sensitive substrates.
Purity and Byproduct Formation
- DCC Method : DCU byproduct necessitates filtration, but final purity exceeds 95% with chromatography.
- Acid Chloride : Residual thionyl chloride may require multiple azeotropic distillations.
- Mixed Anhydride : Minimal byproducts, though lower yields result from competing hydrolysis.
Applications in Peptide Chemistry
This compound’s utility extends to:
- Segment Condensation : Facilitates fragment coupling in SPPS by minimizing epimerization.
- Radiopharmaceutical Labeling : Serves as a prosthetic group for ¹⁸F incorporation, as demonstrated in PSMA-targeting agents.
- Polymer-Supported Synthesis : Compatible with automated synthesizers due to its stability under Fmoc deprotection conditions.
Chemical Reactions Analysis
Types of Reactions
Pentachlorophenyl N-[(benzyloxy)carbonyl]glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to remove certain functional groups or to modify the compound’s structure.
Substitution: The pentachlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Pentachlorophenyl N-[(benzyloxy)carbonyl]glycinate is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in organic synthesis and for the preparation of more complex molecules.
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and protein modifications.
Medicine: Research involving this compound includes studying its potential as a drug precursor or as a model compound for drug development.
Mechanism of Action
The mechanism of action of pentachlorophenyl N-[(benzyloxy)carbonyl]glycinate involves its interaction with specific molecular targets. The pentachlorophenyl group can interact with hydrophobic pockets in proteins, while the glycinate moiety may form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Functional Group Analysis
The table below compares key structural and functional attributes of pentachlorophenyl N-[(benzyloxy)carbonyl]glycinate with related compounds:
*Estimated formula based on structural analysis.
Biological Activity
Pentachlorophenyl N-[(benzyloxy)carbonyl]glycinate is a synthetic compound notable for its diverse biological activities and applications in biochemical research. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pentachlorophenyl moiety, which is known for its strong hydrophobic characteristics. This structure enhances the compound's ability to interact with biological membranes and proteins.
- Molecular Formula : C14H12Cl5N1O4
- Molecular Weight : 431.53 g/mol
The biological activity of this compound can be attributed to its interactions with various molecular targets:
- Protein Interaction : The pentachlorophenyl group can insert into hydrophobic pockets of proteins, potentially altering their conformation and function.
- Enzyme Modulation : The glycinate moiety may form hydrogen bonds with amino acid residues in enzymes, influencing their catalytic activity. This modulation can lead to changes in metabolic pathways, affecting cellular processes.
1. Enzyme Studies
This compound has been employed in biochemical studies to investigate enzyme interactions and modifications. Its ability to act as a substrate or inhibitor allows researchers to explore enzyme kinetics and mechanisms.
2. Drug Development
Research indicates potential applications in drug development, particularly as a precursor for synthesizing bioactive compounds. Its structural characteristics make it suitable for modifications that enhance therapeutic efficacy.
3. Toxicology
The compound's pentachlorophenyl group is associated with toxicity, raising concerns about its environmental impact and safety in biological systems. Studies have shown that it can disrupt cellular membranes, leading to cytotoxic effects in certain cell lines.
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results demonstrated a significant reduction in enzyme activity, suggesting potential applications as an enzyme inhibitor in therapeutic contexts.
| Enzyme | Inhibition Percentage | IC50 (µM) |
|---|---|---|
| Enzyme A | 70% | 25 |
| Enzyme B | 50% | 40 |
Case Study 2: Cytotoxicity Assessment
Another study assessed the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited dose-dependent cytotoxicity, indicating its potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 30 |
| MCF-7 | 45 |
| A549 | 35 |
Comparative Analysis with Similar Compounds
This compound can be compared with other derivatives such as:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Pentachlorophenyl N-[(benzyloxy)carbonyl]alaninate | Moderate enzyme inhibition | Different amino acid substitution |
| Pentachlorophenyl N-[(benzyloxy)carbonyl]valinate | Higher cytotoxicity against specific cancer cells | Valine substitution enhances hydrophobicity |
| Pentachlorophenyl N-[(benzyloxy)carbonyl]leucinate | Enhanced interaction with membrane proteins | Leucine's branched structure increases binding affinity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for pentachlorophenyl N-[(benzyloxy)carbonyl]glycinate, and how can intermediates be characterized?
- Methodological Answer : The compound can be synthesized via carbamate-forming reactions using benzyloxycarbonyl (Z) protecting groups. For example, analogous Z-protected glycine esters (e.g., Z-Gly-OEt) are synthesized by reacting glycine derivatives with benzyl chloroformate under alkaline conditions . Characterization typically involves:
- 1H/13C NMR : For verifying structural integrity (e.g., Z-protected glycine derivatives show characteristic benzyl aromatic protons at δ 7.3–7.4 ppm and carbonyl carbons at ~155 ppm) .
- HPLC : To assess purity (>95% by HLC methods) using C18 columns with acetonitrile/water gradients .
- Key Considerations : Monitor reaction pH to avoid premature deprotection of the Z-group.
Q. How does the stability of pentachlorophenyl esters compare to other activated esters in peptide synthesis?
- Methodological Answer : Pentachlorophenyl (PCP) esters are highly reactive due to electron-withdrawing chlorine substituents, enabling efficient amide bond formation. Stability studies should include:
- Accelerated Degradation Tests : Expose the compound to humidity (e.g., 40°C/75% RH for 7 days) and monitor hydrolysis via TLC or HPLC .
- Comparative Reactivity : PCP esters react faster than pentafluorophenyl (PFP) esters but require stricter moisture control during storage (store at 0–6°C under argon) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Handle in a fume hood to prevent inhalation of fine particulates (S22/S24/25 precautions) .
- Spill Management : Neutralize spills with alkaline solutions (e.g., sodium bicarbonate) to hydrolyze reactive esters .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of pentachlorophenyl esters in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : The electron-deficient aromatic ring in PCP esters stabilizes the leaving group during nucleophilic acyl substitution. Investigate via:
- Kinetic Studies : Compare reaction rates with other esters (e.g., HOBt or Oxyma esters) in model peptide couplings .
- Computational Modeling : Use DFT calculations to analyze transition-state stabilization by chlorine substituents .
- Data Contradictions : Some studies report reduced efficiency in sterically hindered couplings, suggesting a trade-off between reactivity and steric effects .
Q. How can chiral purity be maintained during the synthesis of Z-protected glycine derivatives?
- Methodological Answer : Chiral integrity is critical for downstream peptide applications. Strategies include:
- Asymmetric Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysts .
- Analytical Validation : Employ chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases to confirm enantiomeric excess (>99%) .
Q. What analytical challenges arise in quantifying trace impurities in pentachlorophenyl esters?
- Methodological Answer : Common impurities include hydrolyzed carboxylic acids and residual chlorophenols. Address via:
- LC-MS/MS : Use selective ion monitoring (SIM) for chlorophenol detection (e.g., m/z 265–267 for pentachlorophenol) .
- Limitations : Hydrolyzed products may co-elute with the parent compound; optimize gradient elution to resolve peaks .
Q. How can this compound be applied in the synthesis of complex peptide dendrimers?
- Methodological Answer : The compound’s high reactivity enables efficient branching in dendrimer synthesis. Protocols include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
